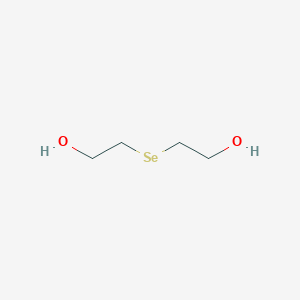
Ethanol, 2,2'-selenobis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Selenodiethanol, also known as 2-(2-hydroxyethylselanyl)ethanol, is an organoselenium compound with the molecular formula C4H10O2Se. This compound features a selenium atom bonded to two hydroxyethyl groups, making it a unique member of the organoselenium family. Organoselenium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Selenodiethanol typically involves the reaction of ethylene oxide with hydrogen selenide. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C2H4O+H2Se→C4H10O2Se
This reaction requires careful handling of hydrogen selenide, which is a toxic and volatile compound. The reaction is usually carried out in a well-ventilated fume hood with appropriate safety measures in place.
Industrial Production Methods
Industrial production of 2,2’-Selenodiethanol may involve similar synthetic routes but on a larger scale. The process typically includes the use of specialized equipment to handle and contain the hazardous reagents. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Selenodiethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the selenium atom, which imparts unique reactivity to the compound.
Common Reagents and Conditions
Oxidation: 2,2’-Selenodiethanol can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of selenoxide or selenone derivatives.
Reduction: Reduction of 2,2’-Selenodiethanol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction may yield selenide or diselenide compounds.
Substitution: Substitution reactions involving 2,2’-Selenodiethanol often occur at the hydroxyethyl groups. Common reagents for these reactions include alkyl halides or acyl chlorides, leading to the formation of ethers or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides. Substitution reactions typically result in the formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
2,2’-Selenodiethanol has found applications in various scientific research fields due to its unique properties. Some of the notable applications include:
Chemistry: In organic synthesis, 2,2’-Selenodiethanol is used as a reagent for introducing selenium into organic molecules. It serves as a precursor for the synthesis of other organoselenium compounds.
Biology: The compound has been studied for its potential antioxidant properties. Selenium is an essential trace element in biological systems, and organoselenium compounds like 2,2’-Selenodiethanol may play a role in protecting cells from oxidative damage.
Medicine: Research has explored the potential therapeutic applications of 2,2’-Selenodiethanol and related compounds. Selenium-containing compounds have been investigated for their anticancer, antiviral, and anti-inflammatory properties.
Industry: In industrial applications, 2,2’-Selenodiethanol may be used as an additive in lubricants or as a stabilizer in polymer formulations.
Wirkmechanismus
The mechanism of action of 2,2’-Selenodiethanol is primarily related to its ability to interact with biological molecules through its selenium atom. Selenium can form selenoenzymes, which are involved in various biochemical pathways. These enzymes play a crucial role in antioxidant defense, redox regulation, and thyroid hormone metabolism.
Molecular Targets and Pathways
Antioxidant Defense: 2,2’-Selenodiethanol may contribute to the formation of selenoproteins, which are essential for protecting cells from oxidative stress.
Redox Regulation: The compound can participate in redox reactions, helping to maintain the balance between oxidation and reduction in biological systems.
Thyroid Hormone Metabolism: Selenium is a key component of enzymes involved in the metabolism of thyroid hormones, and 2,2’-Selenodiethanol may influence these pathways.
Vergleich Mit ähnlichen Verbindungen
2,2’-Selenodiethanol can be compared with other organoselenium compounds to highlight its unique properties. Some similar compounds include:
Selenomethionine: An amino acid containing selenium, known for its role in protein synthesis and antioxidant defense.
Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, involved in the function of selenoproteins.
Selenourea: A compound used in organic synthesis and as a precursor for other selenium-containing molecules.
Uniqueness of 2,2’-Selenodiethanol
The uniqueness of 2,2’-Selenodiethanol lies in its structure, which features a selenium atom bonded to two hydroxyethyl groups. This configuration imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
27974-49-8 |
|---|---|
Molekularformel |
C4H10O2Se |
Molekulargewicht |
169.09 g/mol |
IUPAC-Name |
2-(2-hydroxyethylselanyl)ethanol |
InChI |
InChI=1S/C4H10O2Se/c5-1-3-7-4-2-6/h5-6H,1-4H2 |
InChI-Schlüssel |
OKHBFOYSUUVFAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C[Se]CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


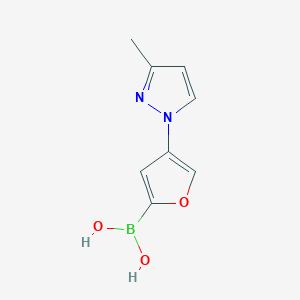
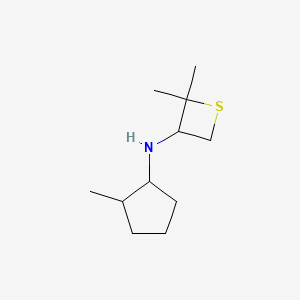
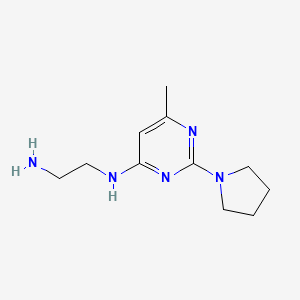
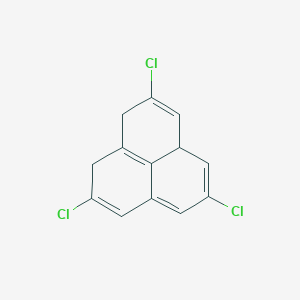
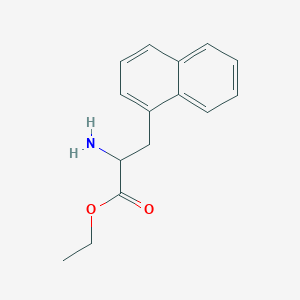
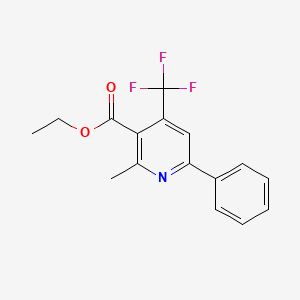
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylethyl)-](/img/structure/B13341540.png)

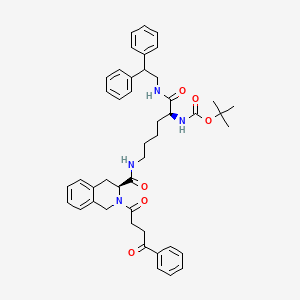
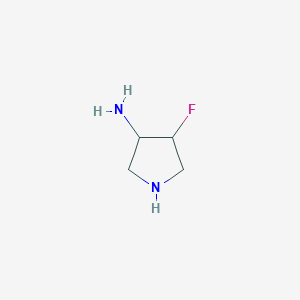
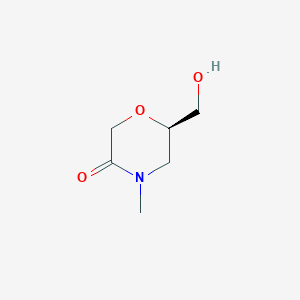
![N-{2-[(thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13341569.png)
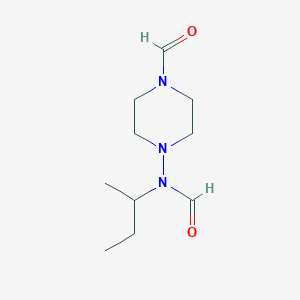
![(2-(3-(8-(4-(4-(Chloromethyl)benzyl)piperazin-1-yl)-1,3-dioxo-1H-benzo[10,5]anthra[2,1,9-def]isoquinolin-2(3H)-yl)propanamido)ethyl)triphenylphosphonium chloride](/img/structure/B13341576.png)
